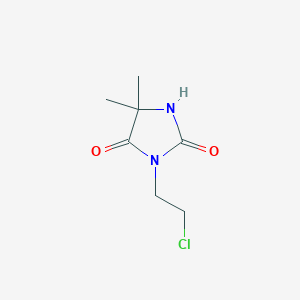

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

Número de catálogo B1656505

Peso molecular: 190.63 g/mol

Clave InChI: DPDQAWNYORSPKH-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US03978076

Procedure details

A mixture of 1,664 g of 5,5-dimethyl-hydantoin (13.0 mols), 897 g of anhydrous potassium carbonate (6.5 mols), 5,148 g of 1,2-dichloroethane (52 mols) and 1,485 ml of dimethylformamide is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C), the water of reaction produced being removed continuously by azeotropic circulatory distillation. Water of reaction split off: 110 g (94.0% of theory). Thereafter, the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride produced, the filtrate is concentrated on a rotary evaporator at 100°C in a water pump vacuum and the residue is dried to constant weight at 100°C and 10-1 mm Hg.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[Cl:16][CH2:17][CH2:18]Cl.CN(C)C=O>O>[Cl:16][CH2:17][CH2:18][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C(NC(N1)=O)=O)C

|

|

Name

|

|

|

Quantity

|

897 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

52 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C)

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being removed continuously by azeotropic circulatory distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Water of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

split off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated on a rotary evaporator at 100°C in a water pump vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue is dried to constant weight at 100°C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClCCN1C(NC(C1=O)(C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |